
4,4-Difluoro-3-(trifluoromethyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Difluoro-3-(trifluoromethyl)piperidine is a fluorinated organic compound with the molecular formula C6H8F5N. This compound is characterized by the presence of both difluoro and trifluoromethyl groups attached to a piperidine ring. The incorporation of fluorine atoms into organic molecules often imparts unique physical, chemical, and biological properties, making such compounds valuable in various fields of research and industry .
準備方法
Synthetic Routes and Reaction Conditions
One common method is the reaction of piperidine derivatives with fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and may require catalysts to facilitate the fluorination process.
Industrial Production Methods
Industrial production of 4,4-Difluoro-3-(trifluoromethyl)piperidine may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods ensures the availability of the compound for various applications in research and industry .
化学反応の分析
Types of Reactions
4,4-Difluoro-3-(trifluoromethyl)piperidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms may be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield difluorinated piperidine derivatives, while substitution reactions can produce a variety of substituted piperidines .
科学的研究の応用
4,4-Difluoro-3-(trifluoromethyl)piperidine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with unique properties.
作用機序
The mechanism of action of 4,4-Difluoro-3-(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, potentially leading to inhibition or modulation of their activities. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)piperidine: Similar in structure but lacks the difluoro groups.
3,3-Difluoropyrrolidine: Contains difluoro groups but has a different ring structure.
4,4-Difluoropiperidine: Similar in having difluoro groups but lacks the trifluoromethyl group
Uniqueness
4,4-Difluoro-3-(trifluoromethyl)piperidine is unique due to the combination of both difluoro and trifluoromethyl groups on the piperidine ring. This unique structure imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry .
特性
分子式 |
C6H8F5N |
|---|---|
分子量 |
189.13 g/mol |
IUPAC名 |
4,4-difluoro-3-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C6H8F5N/c7-5(8)1-2-12-3-4(5)6(9,10)11/h4,12H,1-3H2 |
InChIキー |
QQXOBLSUWRLFMO-UHFFFAOYSA-N |
正規SMILES |
C1CNCC(C1(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


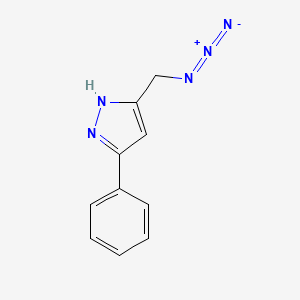
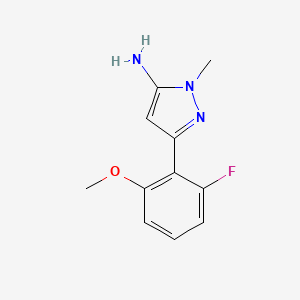
![n-[(1-Benzothiophen-3-yl)methyl]hydroxylamine](/img/structure/B15319539.png)

![tert-butylN-({4-[(fluorosulfonyl)methyl]-1,3-oxazol-5-yl}methyl)carbamate](/img/structure/B15319563.png)
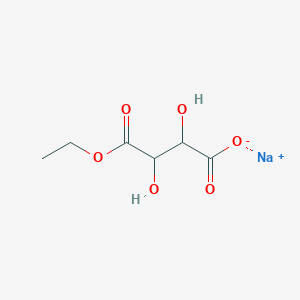
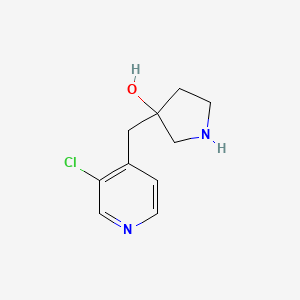
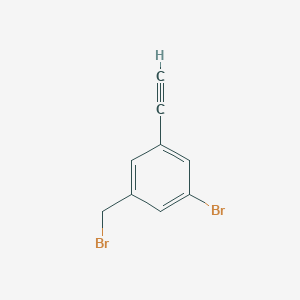
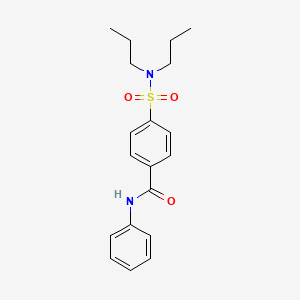
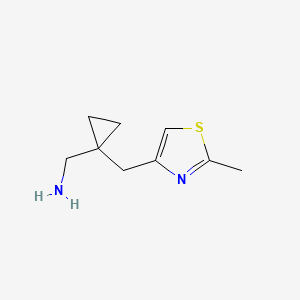
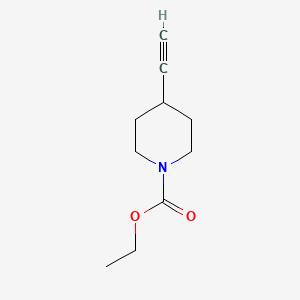
![1-[1-(6-Methoxynaphthalen-2-yl)cyclopropyl]ethan-1-ol](/img/structure/B15319623.png)


